![molecular formula C11H7Br2ClF3NO3 B11942465 2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid CAS No. 196712-74-0](/img/structure/B11942465.png)
2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and trifluoromethyl groups, making it a valuable subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable aniline derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step usually involves the formation of the oxobutanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
科学的研究の応用
2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 2,3-Dibromo-5-(trifluoromethyl)aniline
- 2,3-Dibromo-4-oxobutanoic acid
Uniqueness
What sets 2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, enhances its reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
196712-74-0 |
|---|---|
分子式 |
C11H7Br2ClF3NO3 |
分子量 |
453.43 g/mol |
IUPAC名 |
2,3-dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H7Br2ClF3NO3/c12-7(8(13)10(20)21)9(19)18-6-3-4(11(15,16)17)1-2-5(6)14/h1-3,7-8H,(H,18,19)(H,20,21) |
InChIキー |
OCEDCVMKMJHRIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(C(C(=O)O)Br)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


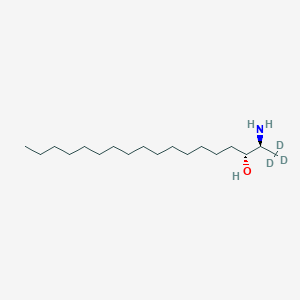



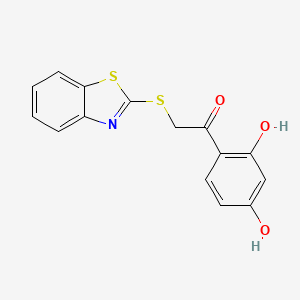
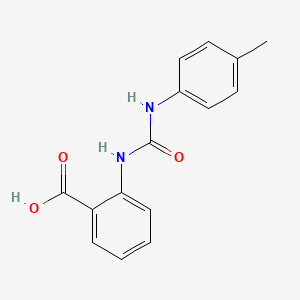
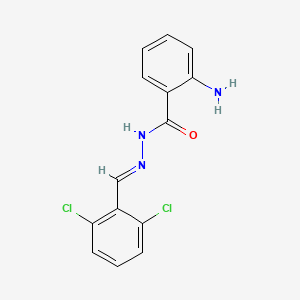

![11-(4-nitrobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11942458.png)
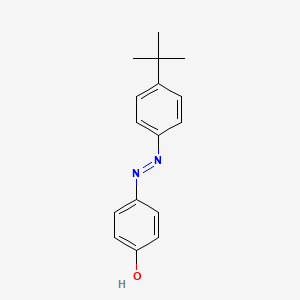
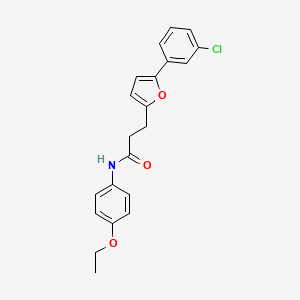

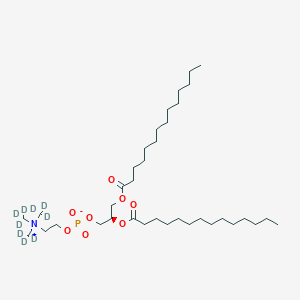
![Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942496.png)
